molecular formula C11H14N4O2 B2395323 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1263214-12-5

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2395323
CAS No.: 1263214-12-5
M. Wt: 234.259
InChI Key: QLLPDJITYWROJD-UHFFFAOYSA-N
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Description

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions. One common method involves the use of potassium tert-butoxide as a base and tetrahydrofuran as a solvent. The reaction mixture is refluxed for a specific period, followed by cooling to room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both methyl and carboxylic acid functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-7-4-8(2)14(12-7)6-15-9(3)5-10(13-15)11(16)17/h4-5H,6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLPDJITYWROJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CN2C(=CC(=N2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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